Cas no 72682-71-4 (suc-ala-ala-pro-nva-pna)

suc-ala-ala-pro-nva-pna 化学的及び物理的性質

名前と識別子

-

- suc-ala-ala-pro-nva-pna

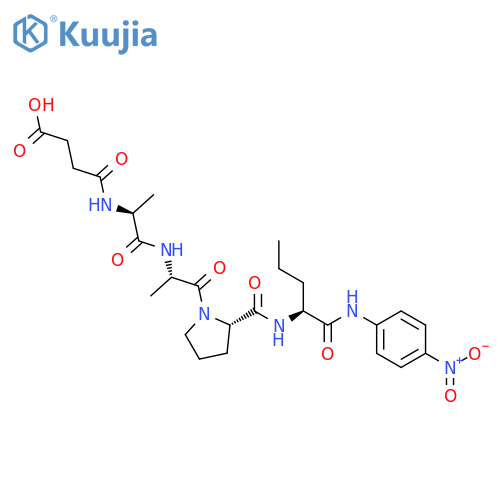

- 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

- 4-((S)-1-((S)-1-((S)-2-((S)-1-(4-nitrophenylamino)-1-oxopentan-2-ylcarbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-ylamino)-1-oxopropan-2-ylamino)-4-oxobutanoic acid

- 72682-71-4

-

- インチ: InChI=1S/C24H19NO2/c26-23(19-10-3-1-4-11-19)17-21-16-15-18-9-7-8-14-22(18)25(21)24(27)20-12-5-2-6-13-20/h1-16,21H,17H2

- InChIKey: YEANANYGJKAFAG-UHFFFAOYSA-N

- SMILES: C1=CC=C(C=C1)C(=O)CC2C=CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4

計算された属性

- 精确分子量: 576.25437675g/mol

- 同位素质量: 576.25437675g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 27

- 回転可能化学結合数: 5

- 複雑さ: 992

- 共价键单元数量: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.1

- トポロジー分子極性表面積: 220Ų

じっけんとくせい

- 密度みつど: 1.342±0.06 g/cm3 (20 ºC 760 Torr),

- Solubility: 極微溶性(0.13 g/l)(25ºC)、

suc-ala-ala-pro-nva-pna Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | S223920-50mg |

Suc-Ala-Ala-Pro-Nva-pNA |

72682-71-4 | 50mg |

$ 575.00 | 2022-06-03 | ||

| TRC | S223920-100mg |

Suc-Ala-Ala-Pro-Nva-pNA |

72682-71-4 | 100mg |

$ 915.00 | 2022-06-03 | ||

| TRC | S223920-25mg |

Suc-Ala-Ala-Pro-Nva-pNA |

72682-71-4 | 25mg |

$ 350.00 | 2022-06-03 |

suc-ala-ala-pro-nva-pna 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

suc-ala-ala-pro-nva-pnaに関する追加情報

Professional Introduction to Compound with CAS No. 72682-71-4 and Product Name: Suc-ala-ala-pro-nva-pna

Compound with the CAS number 72682-71-4 and the product name Suc-ala-ala-pro-nva-pna represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in modulating biological pathways and enhancing therapeutic outcomes. The precise sequence of amino acids in its composition, specifically the presence of sucrose, alanine, proline, and norvaline residues, contributes to its distinctive biochemical properties, making it a subject of extensive study in both academic and industrial research settings.

The chemical structure of Suc-ala-ala-pro-nva-pna is meticulously designed to interact with specific biological targets, thereby influencing cellular processes at a molecular level. The incorporation of sucrose as a modifying group not only enhances the solubility and stability of the compound but also imparts additional functional properties that are critical for its biological activity. This design philosophy aligns with the growing trend in drug development towards creating molecules that are both efficient and biocompatible.

In recent years, there has been a surge in research focused on developing novel peptidomimetics that can mimic the behavior of natural peptides while avoiding their inherent limitations such as susceptibility to enzymatic degradation. Suc-ala-ala-pro-nva-pna fits perfectly into this category, as it is engineered to exhibit similar biological functions without the drawbacks associated with traditional peptide-based therapeutics. Its robustness against enzymatic hydrolysis makes it an attractive candidate for long-term therapeutic applications, where stability is a key concern.

One of the most compelling aspects of Suc-ala-ala-pro-nva-pna is its potential role in modulating inflammatory responses. Inflammatory processes are central to a wide range of diseases, including autoimmune disorders, chronic infections, and even certain types of cancer. By targeting specific inflammatory pathways, this compound has shown promise in preclinical studies as a modulator of immune function. The precise arrangement of amino acids in its structure allows it to interact with inflammatory mediators, thereby dampening excessive immune responses without compromising host defense mechanisms.

The synthesis of Suc-ala-ala-pro-nva-pna involves sophisticated chemical methodologies that ensure high purity and yield. The use of advanced solid-phase peptide synthesis (SPPS) techniques has been instrumental in achieving the desired level of precision in constructing its complex structure. This synthetic approach not only facilitates the production of large quantities for research purposes but also opens up possibilities for further structural modifications to enhance its therapeutic potential.

Recent advancements in computational chemistry have further accelerated the development and optimization of compounds like Suc-ala-ala-pro-nva-pna. Molecular modeling and simulation tools allow researchers to predict the binding affinity and interaction dynamics between the compound and its biological targets with remarkable accuracy. This computational screening helps in identifying optimal dosages and administration routes, thereby reducing the reliance on empirical trial-and-error methods.

The pharmacokinetic profile of Suc-ala-ala-pro-nva-pna is another area of intense investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its efficacy and safety profile. Preliminary studies indicate that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and moderate metabolic clearance rates. These characteristics make it a promising candidate for clinical translation.

In conclusion, Suc-ala-ala-pro-nva-pna, derived from CAS No. 72682-71-4, represents a cutting-edge development in peptidomimetic chemistry with significant implications for therapeutic applications. Its unique molecular design, stability against enzymatic degradation, potential role in modulating inflammatory responses, and favorable pharmacokinetic profile position it as a valuable asset in the quest for novel treatments across various medical conditions. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both academic research and pharmaceutical innovation.

72682-71-4 (suc-ala-ala-pro-nva-pna) Related Products

- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)

- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)

- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)

- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)